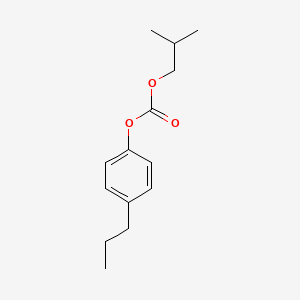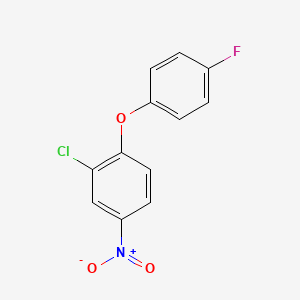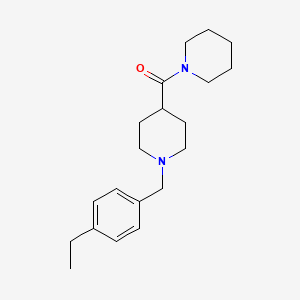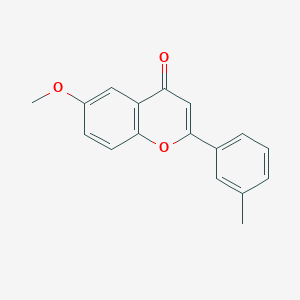![molecular formula C17H25NO2 B5858966 1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
1-[(4-isopropylphenoxy)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenoxy)acetyl]azepane is a chemical compound that belongs to the class of azepanes. It is also known as IPA-Azepane and is widely used in scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that is of interest to researchers. In
Mecanismo De Acción
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]azepane is not well understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]azepane has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, the compound has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-isopropylphenoxy)acetyl]azepane in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for the study of 1-[(4-isopropylphenoxy)acetyl]azepane. One potential direction is to further explore its mechanism of action, in order to better understand how it exerts its effects. Additionally, the compound could be studied in more detail for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be studied in combination with other drugs, in order to determine whether it has synergistic effects that could be useful in the development of new drugs.
Métodos De Síntesis
The synthesis of 1-[(4-isopropylphenoxy)acetyl]azepane involves the reaction of 4-isopropylphenol with 1-bromoacetylazepane in the presence of a base. This reaction leads to the formation of 1-[(4-isopropylphenoxy)acetyl]azepane as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenoxy)acetyl]azepane is widely used in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14(2)15-7-9-16(10-8-15)20-13-17(19)18-11-5-3-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQFZLKWNVRJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6820547 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)


![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)


